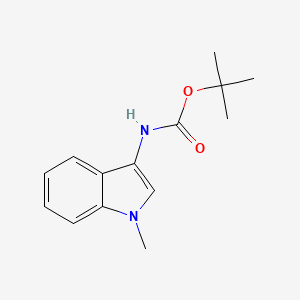

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate: is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is often used in organic synthesis and research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, though the 1-methyl and 3-carbamate groups direct reactivity to specific positions.

Mechanistic Insight :

-

The 1-methyl group deactivates the indole ring slightly, while the carbamate’s electron-withdrawing nature directs electrophiles to the C5 and C6 positions.

Oxidation Reactions

The tert-butyl carbamate group is stable under mild oxidation, but the indole ring can undergo oxidation.

Key Observation :

Reduction Reactions

Reductive cleavage of the carbamate or indole ring modifications has been explored.

Mechanistic Detail :

Nucleophilic Substitution

The carbamate group can act as a leaving group under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Deprotection | TFA (neat, 0°C) | 1-Methyl-3-aminoindole | Quantitative yield; minimal side reactions |

Application :

Functional Group Interconversion

The carbamate group participates in transformations to other functionalities.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | NaOH (aqueous, reflux) | 1-Methylindole-3-carboxylic acid | Requires harsh conditions; moderate yields |

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (DMF, 80°C) | Biaryl derivatives | Limited by steric hindrance from tert-butyl group |

Stability and Side Reactions

Applications De Recherche Scientifique

a. Antitumor Activity

Research indicates that tert-butyl (1-methyl-1H-indol-3-yl)carbamate exhibits antitumor properties by inhibiting cancer cell proliferation. Studies have shown that similar indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have therapeutic potential against various malignancies .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of enzymes crucial for cancer metabolism and other diseases .

a. Precursor for Synthesis

This compound serves as a valuable precursor in the synthesis of biologically active natural products. Its derivatives can be synthesized through various methods, including flow microreactor systems, which enhance efficiency and sustainability in organic synthesis.

b. Functionalization Reactions

The carbamate functional group allows for diverse functionalization reactions, enabling the modification of the indole structure to tailor specific properties or enhance biological activity .

a. Binding Affinity Assessments

Studies focusing on the interaction of this compound with biological macromolecules have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities. These studies provide insights into the mechanism of action and potential therapeutic uses of the compound .

b. Mechanistic Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for developing new therapeutic agents. Research has indicated that it may interact with specific receptors or enzymes, influencing signaling pathways involved in disease progression .

Antitumor Activity Case Study

A study conducted on various indole derivatives highlighted the efficacy of this compound against specific cancer cell lines, demonstrating significant cytotoxic effects and apoptosis induction .

Enzyme Inhibition Case Study

Research findings suggest that this compound can effectively inhibit key metabolic enzymes involved in cancer metabolism, providing a basis for further exploration as a therapeutic agent for metabolic disorders.

Mécanisme D'action

The mechanism of action of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological pathways . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to specific biological targets .

Comparaison Avec Des Composés Similaires

tert-Butyl (1H-indol-3-yl)methylcarbamate: Similar structure but with a methyl group instead of a 1-methyl group.

tert-Butyl (1- (1H-indol-3-yl)propan-2-yl)carbamate: Contains a propan-2-yl group instead of a 1-methyl group.

Uniqueness: tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Activité Biologique

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a methyl-substituted indole. Its structure can be represented as follows:

This unique structure contributes to its biological properties, including enhanced lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its indole moiety, which is known for its ability to interact with multiple receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

- Receptor Binding: The indole ring facilitates binding to various receptors, potentially affecting neurotransmitter systems and immune responses.

- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Properties:

- Studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving microtubule disruption and induction of cell death pathways .

- A comparative analysis showed that modifications in the indole structure significantly alter the compound's cytotoxic profile, highlighting the importance of structural nuances in therapeutic efficacy .

-

Antiviral Activity:

- Preliminary investigations have indicated potential antiviral properties, suggesting that it may interfere with viral replication processes. However, detailed studies are required to elucidate the specific mechanisms involved.

- Neuroprotective Effects:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on glioblastoma cells. The results indicated significant cytotoxicity at low concentrations (IC50 values around 0.1 μM), with mechanisms involving microtubule destabilization leading to mitotic arrest and subsequent apoptosis .

Case Study 2: Neuroprotection

In a model of amyloid-beta-induced toxicity, this compound demonstrated a reduction in inflammatory markers such as TNF-α and free radicals. This suggests a potential role in protecting astrocytes from neurotoxic insults associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | Indole derivative | Contains an ethyl side chain affecting solubility |

| Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate | Indole-piperidine hybrid | Enhanced binding properties due to piperidine |

| This compound | Methylated indole derivative | Increased lipophilicity compared to original |

The comparative analysis highlights how variations in substituents on the indole ring can significantly influence the biological activity of these compounds.

Propriétés

IUPAC Name |

tert-butyl N-(1-methylindol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQKWCNYWCUWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.